molecular formula C6H7F3O2S B2584578 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide CAS No. 2137534-81-5

5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide

Cat. No.: B2584578
CAS No.: 2137534-81-5
M. Wt: 200.18
InChI Key: YWXBSFMFEKVJJF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is a sulfur-containing heterocyclic compound It features a thiopyran ring with a trifluoromethyl group at the 5-position and two oxygen atoms bonded to the sulfur atom, forming a sulfone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide typically involves the reaction of cyclic keto sulfides with trifluoromethyltrimethylsilane (Ruppert–Prakash reagent). The process includes successive oxidation and dehydration reactions to form the trifluoromethyl-substituted cyclic unsaturated sulfones . The crude product can be recrystallized from an ethyl acetate-hexane mixture to obtain colorless crystals with a melting point of 70–72°C .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfone group to other sulfur-containing functionalities.

    Substitution: The trifluoromethyl group and other positions on the thiopyran ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like pyridinium chlorochromate (PCC) for oxidation , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions often involve nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones with additional functional groups, while reduction can produce thiols or thioethers.

Scientific Research Applications

5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its absorption and migration through biological membranes . This property also helps in modulating the compound’s interaction with its molecular targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiopyran-3-one: Lacks the trifluoromethyl group and has different reactivity and applications.

    Thiopyran-4-one: Similar to thiopyran-3-one but with the carbonyl group at a different position.

    Tetrahydrothiophene: A simpler sulfur-containing heterocycle without the sulfone group.

Uniqueness

5-(Trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide is unique due to the presence of the trifluoromethyl group and the sulfone functionality. These features confer distinct chemical properties, such as increased stability and lipophilicity, which are advantageous in various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

5-(trifluoromethyl)-3,4-dihydro-2H-thiopyran 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2S/c7-6(8,9)5-2-1-3-12(10,11)4-5/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXBSFMFEKVJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CS(=O)(=O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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